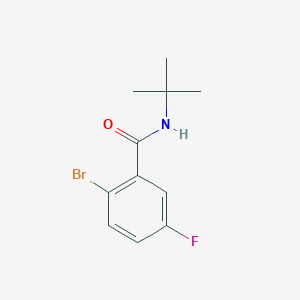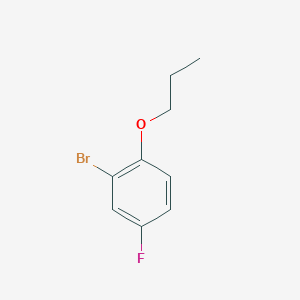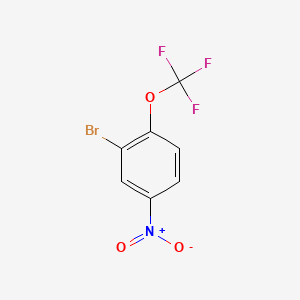
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Descripción general
Descripción
The compound 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene is a brominated and nitro-substituted benzene derivative with a trifluoromethoxy group. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy groups can significantly affect the reactivity and properties of the benzene ring.
Synthesis Analysis
The synthesis of related brominated benzene derivatives often involves lithiation followed by reaction with various reagents. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of a tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate different phenyllithium intermediates, which can then undergo further transformations . These methods highlight the versatility of brominated benzene derivatives as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with various substituents influencing the overall geometry. For instance, X-ray analysis of a triradical derivative revealed large dihedral angles between substituent bonds and the benzene ring plane . The crystal structures of brominated benzenes can vary significantly, even among closely related compounds, with different packing motifs observed in the solid state .
Chemical Reactions Analysis
Brominated benzene derivatives can participate in a wide range of chemical reactions. Arynes, such as 1,2-dehydro-4-(trifluoromethoxy)benzene, can be generated from brominated precursors and can undergo [4+2] cycloadditions with furan, leading to the synthesis of naphthalene derivatives . Additionally, brominated benzene compounds can serve as starting materials for organometallic synthesis, as demonstrated by the preparation of various organometallic intermediates from 1-bromo-3,5-bis(trifluoromethyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups can enhance the acidity of the hydrogen atoms on the benzene ring, affecting its reactivity. The fluorescence properties of these compounds can also be noteworthy, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics . The crystal structures can provide insights into intermolecular interactions, such as C–H···Br and C–Br···π, which can influence the material's properties .
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
- Schlosser and Castagnetti (2001) studied the reactivity of various bromo-(trifluoromethoxy)benzenes, including 1-bromo-4-(trifluoromethoxy)benzene, in the formation of naphthalenes. They demonstrated that these compounds, through aryne intermediates, can be transformed into naphthalenes and their derivatives, highlighting the utility of bromo-(trifluoromethoxy)benzenes in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Conformational Analysis in Solution
- Chachkov et al. (2008) conducted a theoretical conformational analysis of nitroethenes, including derivatives of bromo-nitroethenes. Their study reveals the influence of bromo substituents on the molecular structure and behavior of these compounds in different solvents, contributing to the understanding of their chemical properties (Chachkov et al., 2008).
Direct Amination and Synthesis of Benzimidazoles
- Pastýříková et al. (2012) explored the direct amination of nitro(pentafluorosulfanyl)benzenes, demonstrating efficient synthesis pathways to produce aniline derivatives. This study underscores the potential of bromo-nitro compounds in creating valuable chemical intermediates for further organic synthesis (Pastýříková et al., 2012).
Generation of Organofluorine Compounds
- Castagnetti and Schlosser (2001) detailed the synthesis of a variety of organofluorine compounds using (trifluoromethoxy)phenyllithiums. Their work includes the generation of compounds from 2-(trifluoromethoxy)phenyllithium, showcasing the versatility of bromo-nitro-(trifluoromethoxy)benzenes in producing fluorinated organic molecules (Castagnetti & Schlosser, 2001).
Ozone-Mediated Nitration
- Suzuki and Mori (1994) investigated the ozone-mediated nitration of bromo-benzenes, demonstrating efficient and selective production of nitro derivatives. Their research provides insights into the reactivity and potential applications of bromo-nitro compounds in organic synthesis (Suzuki & Mori, 1994).
Vicarious Nucleophilic Substitution Reactions
- Beier et al. (2011) explored vicarious nucleophilic substitutions in nitro(pentafluorosulfanyl)benzenes, highlighting efficient routes to synthesize substituted aromatic compounds. This study illustrates the reactivity of bromo-nitro compounds in complex organic reactions (Beier et al., 2011).
Safety and Hazards
This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Propiedades
IUPAC Name |
2-bromo-4-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAFGFYMLODQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641073 | |
| Record name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | |
CAS RN |
200958-40-3 | |
| Record name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitro(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)
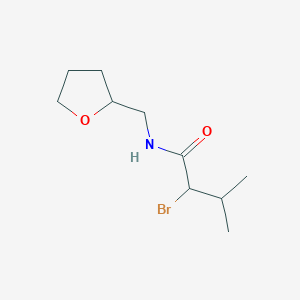
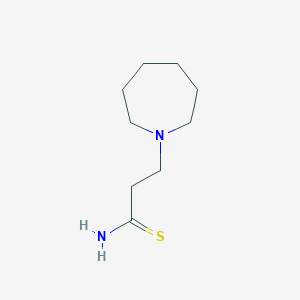
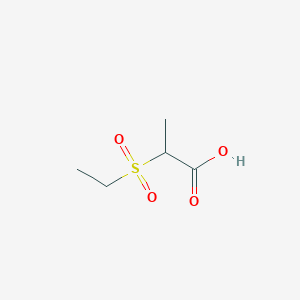
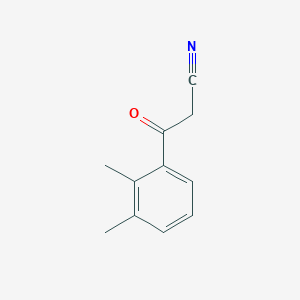

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

